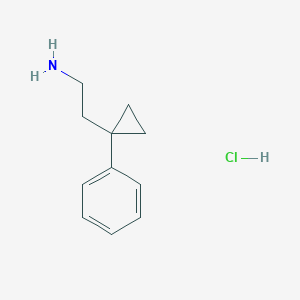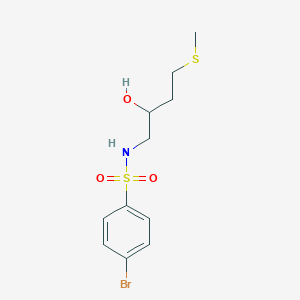
2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride is an organic compound with the CAS Number: 2094829-90-8 . It has a molecular weight of 197.71 . The IUPAC name for this compound is 2-(1-phenylcyclopropyl)ethanamine hydrochloride . It appears as a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride is1S/C11H15N.ClH/c12-9-8-11(6-7-11)10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H . The InChI key is QVZLVFYWBQWVIZ-UHFFFAOYSA-N . The SMILES representation is C1CC1(CCN)C2=CC=CC=C2.Cl .
Aplicaciones Científicas De Investigación
Oxidation Reactions
- The oxidation of cyclopropylamines like 2-phenylcyclopropylamine, closely related to 2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride, can lead to various products depending on the specific amine used. For example, the oxidation of 2-phenylcyclopropylamine yields cinnamaldehyde, while the 1-phenyl isomer produces benzonitrile and ethylene. These reactions are significant due to the involvement of nitrenium ions, offering insights into novel methods of C=C bond cleavage in cycloalkenes (Hiyama, Koide, & Nozaki, 1975).
Synthesis of Allylic Amine and C-cyclopropylalkylamine
- The hydrozirconation of alkynes, followed by transmetalation to dimethylzinc, allows for the synthesis of allylic amine building blocks. This process also enables the formation of C-cyclopropylalkylamines through cyclopropanation, highlighting a method for creating complex amines from simpler precursors (Wipf, Kendall, & Stephenson, 2003).
Production of Branched Tryptamines
- The rearrangement of cyclopropylketone arylhydrazones can lead to the formation of branched tryptamines. Specifically, using (2-arylcyclopropyl)ethanones can result in branched tryptamines with aryl groups in the α-position to the amino group, demonstrating a method for synthesizing enantiomerically pure tryptamine derivatives (Salikov et al., 2017).
Synthesis of Isoxazoles
- The synthesis of 4,5-bis(o-haloaryl)isoxazoles involves the use of 1,2-bis(o-haloaryl)ethanones, which can be efficiently prepared and applied in this context. This approach provides a definitive proof for a heterocyclization mechanism based on an amine exchange process, useful in the synthesis of complex organic compounds (Olivera et al., 2000).
Amide Formation in Bioconjugation
- The mechanism of amide formation involving carbodiimide in aqueous media is important in bioconjugation processes. This study provides insights into the reactions between carboxylic acids and amines, highlighting how different types of carboxyl groups and amines react under various conditions (Nakajima & Ikada, 1995).
Anti-Influenza Virus Activity
- Novel tricyclic compounds with unique amine moieties, based on the structure of triperiden, have been developed as anti-influenza virus agents. One specific compound demonstrated potent anti-influenza A virus activity, indicating the potential of cyclopropylamine derivatives in developing new antiviral drugs (Oka et al., 2001).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(1-phenylcyclopropyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-9-8-11(6-7-11)10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZLVFYWBQWVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2957706.png)



![N-[1-[4-(2-methoxyphenyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2957711.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2957713.png)
![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2957715.png)
![3-(2-chlorobenzyl)-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2957717.png)
![4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957719.png)


![N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2957724.png)
